9-Hydroxycalabaxanthone hydrate
Description
9-Hydroxycalabaxanthone hydrate is a xanthone derivative primarily isolated from the pericarp of Garcinia mangostana (mangosteen). Its anhydrous form has the molecular formula C₂₄H₂₄O₆ (MW: 408.5) , while the hydrate form is reported as C₂₄H₂₆O₇ (MW: 426.459) . Structurally, it features a hydroxyl group at position 9 and a hydrated moiety, distinguishing it from other xanthones.
This compound is notable for its anti-inflammatory, antioxidative, and anti-proliferative properties. In vitro studies demonstrate cytotoxicity against HT-29 colon cancer cells (ED₅₀: 9.1 µM) and synergistic antimalarial activity with α-mangostin . It is also used ethnobotanically by the Skaw Karen community for musculoskeletal disorders due to its dual anti-inflammatory and antioxidant effects .
Properties
Molecular Formula |
C24H26O7 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C24H26O7/c1-23(2,28)8-6-13-18-16(10-14(25)22(13)29-5)30-17-11-15-12(7-9-24(3,4)31-15)20(26)19(17)21(18)27/h7,9-11,25-26,28H,6,8H2,1-5H3 |
InChI Key |
BCHPGRIFQLDQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)OC)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hydroxylation Patterns : this compound’s single hydroxyl group at position 9 contrasts with α-mangostin’s four hydroxyl groups, which enhance its antioxidant capacity .
- Molecular Weight: The hydrate form (426.459) is heavier than non-hydrated xanthones like α-mangostin (410.46) due to the additional water molecule .
- Solubility : 9-Hydroxycalabaxanthone is soluble in DMSO and acetone, similar to α-mangostin, but its hydrate form may exhibit altered pharmacokinetics .
Anticancer Effects
- This compound : Shows moderate cytotoxicity (ED₅₀: 9.1 µM) against HT-29 cells, likely via apoptosis induction .
- α-Mangostin : More potent (ED₅₀: ~5 µM in HT-29) due to its ability to inhibit NF-κB and cyclin D1 .
- Gartanin : Exhibits anti-metastatic effects by suppressing MMP-9 expression in breast cancer cells .
Anti-Inflammatory and Antioxidant Effects
Synergistic Interactions
- 9-Hydroxycalabaxanthone and α-mangostin exhibit synergistic antimalarial activity (combination index: 0.7–0.9) against Plasmodium falciparum strains, likely through dual inhibition of hemozoin formation and redox pathways .
Research Findings Table
Q & A
Basic Research Questions
Q. How is 9-Hydroxycalabaxanthone hydrate isolated and structurally characterized from natural sources?
- Methodological Answer : Isolation involves bioassay-guided fractionation of plant extracts (e.g., Garcinia mangostana pericarp) using solvents like chloroform or ethyl acetate. Chromatographic techniques (column chromatography, HPLC) purify the compound. Structural characterization employs spectroscopic methods:
- NMR (1D/2D) to confirm hydroxyl, methoxy, and prenyl substituents.
- Mass spectrometry (MS) for molecular weight verification (CHO).
- Infrared (IR) to identify functional groups (e.g., carbonyl stretch at ~1640 cm) .
Q. What are the optimal storage conditions and solubility profiles for this compound in experimental settings?
- Methodological Answer :
- Storage : 4°C in desiccated, light-protected conditions; stock solutions in DMSO stored at -20°C ≤1 month to prevent hydrolysis .
- Solubility : Soluble in DMSO, chloroform, and ethyl acetate. For cell-based assays, dissolve in DMSO (final concentration ≤0.1% to avoid cytotoxicity) and dilute in culture medium .
Advanced Research Questions
Q. What methodologies are employed to evaluate the cytotoxic efficacy of this compound against cancer cell lines?
- Methodological Answer :
- Cell viability assays : MTT or CCK-8 assays on HT-29 colon cancer cells, with dose-response curves (0.1–100 µM) and ED calculation (e.g., 9.1 µM).
- Controls : Include α-mangostin (positive control, ED = 1.7 µM) and vehicle-only (DMSO) controls.
- Replication : Triplicate experiments with statistical validation (e.g., ANOVA) .
Q. How is the synergistic antimalarial interaction between this compound and α-mangostin quantitatively analyzed?
- Methodological Answer :
- Isobologram analysis : Test fixed-ratio combinations against Plasmodium falciparum clones (3D7, K1).
- Combination Index (CI) : Calculated via Chou-Talalay method (CI <1 indicates synergy). For example, 9-Hydroxycalabaxanthone + artesunate shows CI = 0.3 (strong synergy) .
- Validation : Compare IC values in single vs. combination treatments .
Q. What strategies address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Compound verification : Ensure ≥95% purity via HPLC and confirm hydration state (anhydrous vs. hydrate) using thermogravimetric analysis (TGA) .
- Standardized assays : Use identical parasite strains (e.g., K1 chloroquine-resistant clone) and incubation times (72 hours) for antimalarial studies.
- Data transparency : Explicitly report solvent systems and hydrate content to reconcile variations in cytotoxicity (e.g., ED = 9.1 µM vs. 4.9 µM for anhydrous analogs) .
Key Methodological Notes
- Contradiction Handling : Discrepancies in bioactivity may arise from hydration state (anhydrous vs. hydrate) or assay conditions. Always verify compound identity via NMR and MS .
- Advanced Techniques : For SAR studies, synthesize analogs (e.g., methoxy or prenyl modifications) to isolate structural determinants of bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
